molecular formula C8H9BrClNO B13035709 (R)-2-Amino-2-(2-bromo-6-chlorophenyl)ethan-1-OL

(R)-2-Amino-2-(2-bromo-6-chlorophenyl)ethan-1-OL

Cat. No.: B13035709
M. Wt: 250.52 g/mol
InChI Key: QSBIUTUSSXOJJP-ZETCQYMHSA-N
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Description

®-2-Amino-2-(2-bromo-6-chlorophenyl)ethan-1-OL is a chiral compound with significant applications in various fields such as chemistry, biology, and medicine. This compound is characterized by the presence of an amino group, a bromine atom, and a chlorine atom attached to a phenyl ring, making it a versatile molecule for various chemical reactions and applications.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of ®-2-Amino-2-(2-bromo-6-chlorophenyl)ethan-1-OL typically involves the following steps:

    Starting Materials: The synthesis begins with the selection of appropriate starting materials, such as 2-bromo-6-chlorobenzaldehyde and a suitable amine.

    Reaction Conditions: The reaction is carried out under controlled conditions, often involving the use of solvents like ethanol or methanol, and catalysts to facilitate the reaction.

    Purification: The final product is purified using techniques such as recrystallization or chromatography to obtain the desired compound in high purity.

Industrial Production Methods

In an industrial setting, the production of ®-2-Amino-2-(2-bromo-6-chlorophenyl)ethan-1-OL may involve large-scale synthesis using automated reactors and continuous flow processes. These methods ensure consistent quality and yield of the compound, making it suitable for commercial applications.

Chemical Reactions Analysis

Types of Reactions

®-2-Amino-2-(2-bromo-6-chlorophenyl)ethan-1-OL undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding oxides or other derivatives.

    Reduction: Reduction reactions can convert the compound into different reduced forms.

    Substitution: The bromine and chlorine atoms on the phenyl ring can be substituted with other functional groups through nucleophilic or electrophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are used.

    Substitution: Reagents like sodium hydroxide (NaOH) or hydrochloric acid (HCl) can facilitate substitution reactions.

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield corresponding oxides, while substitution reactions can produce a variety of substituted phenyl derivatives.

Scientific Research Applications

®-2-Amino-2-(2-bromo-6-chlorophenyl)ethan-1-OL has numerous scientific research applications, including:

    Chemistry: It is used as a building block for the synthesis of more complex molecules and as a reagent in various chemical reactions.

    Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases.

    Industry: It is used in the production of pharmaceuticals, agrochemicals, and other specialty chemicals.

Mechanism of Action

The mechanism of action of ®-2-Amino-2-(2-bromo-6-chlorophenyl)ethan-1-OL involves its interaction with specific molecular targets and pathways. The amino group allows it to form hydrogen bonds with biological molecules, while the bromine and chlorine atoms contribute to its reactivity and binding affinity. These interactions can modulate the activity of enzymes, receptors, and other proteins, leading to various biological effects.

Comparison with Similar Compounds

Similar Compounds

  • ®-2-Amino-2-(2-bromo-4-chlorophenyl)ethan-1-OL
  • ®-2-Amino-2-(2-bromo-6-fluorophenyl)ethan-1-OL
  • ®-2-Amino-2-(2-bromo-6-methylphenyl)ethan-1-OL

Uniqueness

®-2-Amino-2-(2-bromo-6-chlorophenyl)ethan-1-OL is unique due to the specific positioning of the bromine and chlorine atoms on the phenyl ring, which influences its chemical reactivity and biological activity. This unique structure makes it a valuable compound for various applications in research and industry.

Properties

Molecular Formula

C8H9BrClNO

Molecular Weight

250.52 g/mol

IUPAC Name

(2R)-2-amino-2-(2-bromo-6-chlorophenyl)ethanol

InChI

InChI=1S/C8H9BrClNO/c9-5-2-1-3-6(10)8(5)7(11)4-12/h1-3,7,12H,4,11H2/t7-/m0/s1

InChI Key

QSBIUTUSSXOJJP-ZETCQYMHSA-N

Isomeric SMILES

C1=CC(=C(C(=C1)Br)[C@H](CO)N)Cl

Canonical SMILES

C1=CC(=C(C(=C1)Br)C(CO)N)Cl

Origin of Product

United States

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